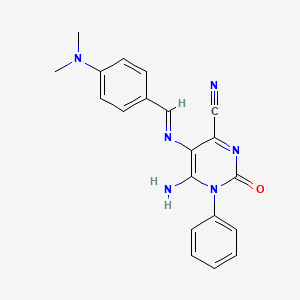

5-(1-aza-2-(4-(dimethylamino)phenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile

描述

属性

IUPAC Name |

6-amino-5-[[4-(dimethylamino)phenyl]methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O/c1-25(2)15-10-8-14(9-11-15)13-23-18-17(12-21)24-20(27)26(19(18)22)16-6-4-3-5-7-16/h3-11,13H,22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWIBIPDHWRQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NC2=C(N(C(=O)N=C2C#N)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds have been reported to exhibit potent antimicrobial and antioxidant activities. Therefore, it’s plausible that this compound may also target microbial cells or oxidative processes in the body.

Mode of Action

Compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibiting key enzymes or disrupting essential biochemical processes.

生物活性

5-(1-aza-2-(4-(dimethylamino)phenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile is a complex organic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C20H18N6O

- Molar Mass: 358.4 g/mol

- CAS Number: 937604-56-3

Biological Activity Overview

The compound exhibits a variety of biological activities, primarily in the following areas:

Antitumor Activity

Recent studies indicate that compounds similar to 5-(1-aza...) demonstrate significant antitumor properties. The mechanism often involves interaction with DNA and inhibition of DNA-dependent enzymes.

Key Findings:

-

Cell Line Studies: The compound was tested against various cancer cell lines including A549 (lung cancer), HCC827, and NCI-H358. Results showed promising cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 (μM) A549 2.12 ± 0.21 HCC827 5.13 ± 0.97 NCI-H358 0.85 ± 0.05 - Mechanism of Action: The compound binds to DNA predominantly within the minor groove, leading to the inhibition of critical enzymes involved in DNA replication and repair processes .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown potential antimicrobial effects against various bacterial strains.

Research Highlights:

-

In Vitro Studies: Compounds similar to this diazine derivative exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus < 10 μg/mL Escherichia coli < 20 μg/mL - Binding Studies: The presence of functional groups such as the dimethylamino moiety enhances the binding affinity to bacterial DNA, which may contribute to its antimicrobial efficacy .

Case Studies

Several case studies have been documented regarding the biological activity of diazine derivatives similar to the compound :

- Antitumor Efficacy in Animal Models: In vivo studies demonstrated that these compounds could effectively reduce tumor size in immunocompromised mice models when administered at submicromolar concentrations .

- Clinical Trials: Some derivatives have progressed into early-phase clinical trials for their potential use as novel anticancer agents, focusing on their ability to target specific cancer types with minimal toxicity to normal cells .

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting that it could serve as a lead compound in the development of new anticancer therapies. The mechanism of action may involve the inhibition of key enzymes involved in tumor growth or induction of apoptosis in cancer cells.

Monoamine Oxidase Inhibition

Research indicates that derivatives of this compound may act as inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. By inhibiting MAO, these compounds could potentially enhance dopamine levels in the brain, providing therapeutic benefits for patients suffering from these conditions .

Material Science Applications

Due to its unique chemical structure, 5-(1-aza-2-(4-(dimethylamino)phenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile may also find applications in material science, particularly in the development of organic semiconductors and dyes. Its ability to absorb light at specific wavelengths makes it suitable for use in photonic devices and organic light-emitting diodes (OLEDs).

Case Studies and Research Findings

相似化合物的比较

Comparison with Similar Compounds

Core Heterocyclic Structure

- Target Compound: The 1H-1,3-diazine core combines nitrogen atoms at positions 1 and 3, with conjugated π-electrons influencing electronic properties. The imino and oxo groups introduce hydrogen-bonding capabilities.

- 4-(4-(Dimethylamino)phenyl)-6-(4-((2-hydroxynaphthalen-1-yl)azo)phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (): A dihydropyridine derivative with a planar, partially saturated core. The azo (-N=N-) group and hydroxyl-naphthyl substituent enable chromophoric properties, unlike the target compound’s vinyl-dimethylamino linkage .

- 5-{2-[3-(Methylsulfanyl)anilino]vinyl}-3-phenyl-4-isoxazolecarbonitrile (): An isoxazole core with a five-membered ring containing oxygen and nitrogen. The vinyl-anilino group here differs electronically from the target’s dimethylamino-phenyl vinyl group .

Substituent Effects

- Carbonitrile Group : Present in all compared compounds, enhancing solubility in polar solvents and enabling dipole interactions.

- ’s hydroxynaphthyl-azo-phenyl group introduces conjugation and photoresponsive behavior . ’s methylsulfanyl-anilino group offers moderate electron-donating capacity and sulfur-based reactivity .

Data Tables

Table 1: Structural Comparison of Heterocyclic Cores

Table 2: Substituent Impact on Reactivity

Research Findings and Limitations

- Structural Analysis : While the target compound’s crystallographic data are absent, tools like SHELX and ORTEP-3 are widely used for similar heterocycles to determine bond lengths and angles.

- Biological Activity: No direct data are provided, but carbonitrile-containing analogs (e.g., pyrazole derivatives in ) often exhibit antimicrobial or kinase-inhibitory properties .

- Knowledge Gaps: Quantitative data (e.g., solubility, logP, spectroscopic profiles) for the target compound are unavailable in the provided evidence, necessitating experimental validation.

常见问题

What are the recommended synthetic routes for 5-(1-aza-2-(4-(dimethylamino)phenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile?

Basic

A multi-step synthesis approach is typically employed, leveraging condensation and cyclization reactions. For example, refluxing precursor compounds (e.g., substituted thiazolones or aminothiazoles) with sodium acetate in acetic acid under controlled temperatures (100–120°C) for 3–5 hours can yield heterocyclic intermediates. Subsequent functionalization via vinylation or carbonitrile addition may be required. Critical steps include purification via recrystallization (e.g., using DMF/acetic acid mixtures) and spectroscopic validation (NMR, IR) .

How should researchers characterize the structural and electronic properties of this compound?

Basic

Use a combination of spectroscopic and computational methods:

- X-ray crystallography : Resolve crystal packing and bond angles (if single crystals are obtainable).

- NMR spectroscopy : Assign proton environments, particularly for the vinyl, imino, and dimethylamino groups.

- DFT calculations : Optimize geometry and predict electronic transitions (e.g., HOMO-LUMO gaps) using software like Gaussian or ORCA. Reference experimental data against computational models to validate accuracy .

What experimental design principles are critical for evaluating this compound’s stability under varying conditions?

Basic

Adopt a split-plot factorial design to test stability across:

- Temperature : 25°C (ambient), 40°C (accelerated).

- pH : 2.0 (acidic), 7.4 (physiological), 9.0 (basic).

- Light exposure : UV vs. dark storage.

Analyze degradation products via HPLC-MS and quantify half-life using first-order kinetics. Ensure replicates (n=4) to account for variability .

How can computational methods predict the biological activity of this compound?

Advanced

Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity against target proteins (e.g., kinases, receptors). Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity. Validate predictions via in vitro assays (e.g., enzyme inhibition). For example, demonstrates how pyrazole-carbonitrile derivatives exhibit activity through π-π stacking and hydrogen bonding .

How should researchers resolve contradictions in spectroscopic data across studies?

Advanced

Apply multivariate analysis (PCA, PLS-DA) to identify outliers or systematic errors. Cross-reference with high-resolution techniques (e.g., 2D NMR, HRMS) to confirm assignments. For ambiguous signals (e.g., imino vs. oxo tautomers), use variable-temperature NMR or isotopic labeling. Link findings to a theoretical framework (e.g., resonance stabilization) to explain discrepancies .

What methodologies are suitable for assessing the compound’s environmental fate and ecotoxicological impact?

Advanced

Follow the INCHEMBIOL framework ():

- Phase 1 : Determine physicochemical properties (logKow, water solubility) via shake-flask or HPLC methods.

- Phase 2 : Conduct microcosm studies to track abiotic/biotic degradation (e.g., soil/water systems).

- Phase 3 : Evaluate toxicity across trophic levels (e.g., Daphnia magna, algae) using OECD guidelines.

Model distribution using fugacity-based tools (EPI Suite) .

How can researchers correlate in vitro and in vivo activity for this compound?

Advanced

Design pharmacokinetic-pharmacodynamic (PK-PD) models :

- In vitro : Measure permeability (Caco-2 assays), metabolic stability (microsomal incubation).

- In vivo : Use rodent models to track plasma exposure (LC-MS/MS) and efficacy endpoints (e.g., tumor growth inhibition). Apply allometric scaling to extrapolate doses. ’s antioxidant activity protocol can be adapted for oxidative stress markers .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Advanced

Optimize flow chemistry setups to enhance reproducibility and yield. Use Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, residence time). Purify via continuous chromatography (SMB) and validate intermediates with PAT (Process Analytical Technology) tools. ’s inert-atmosphere protocols are critical for air-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。